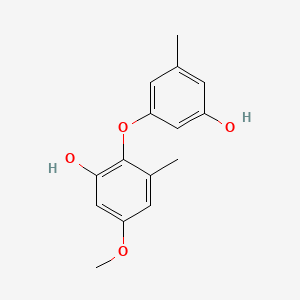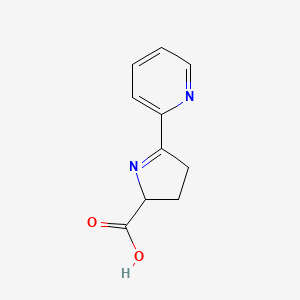
5-(Pyridin-2-yl)-3,4-dihydro-2h-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid, also known as 2-Pyridyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (PDPC), is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PDPC is a pyrrole derivative that contains a pyridine ring and a carboxylic acid group. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用机制
The mechanism of action of PDPC is not fully understood. However, it has been proposed that PDPC may exert its biological effects by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. PDPC has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PDPC has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. PDPC has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, PDPC has been reported to inhibit bacterial growth by disrupting the bacterial cell membrane.
实验室实验的优点和局限性
PDPC has several advantages for laboratory experiments. It is readily synthesized, and its biological activities have been extensively studied. PDPC has also been reported to exhibit low toxicity in vitro and in vivo. However, PDPC has some limitations, including its poor solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on PDPC. One area of interest is the development of PDPC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and antibacterial activities of PDPC. Additionally, further studies are needed to determine the potential therapeutic applications of PDPC in vivo, including its efficacy and safety in animal models of disease.
合成方法
PDPC can be synthesized using different methods, including the reaction of pyridine-2-carboxylic acid with ethyl acetoacetate in the presence of ammonium acetate, or the reaction of 2-pyridylhydrazine with ethyl acetoacetate. The latter method has been reported to provide higher yields of PDPC.
科学研究应用
PDPC has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and bacterial infections. It has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. PDPC has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, PDPC has been reported to exhibit antibacterial activity against Gram-positive bacteria.
属性
IUPAC Name |
5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-3,6,9H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVJGYQUOOQTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1C(=O)O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949709 |
Source


|
| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-2-yl)-3,4-dihydro-2h-pyrrole-2-carboxylic acid | |
CAS RN |
26927-08-2 |
Source


|
| Record name | Proferrorosamine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026927082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

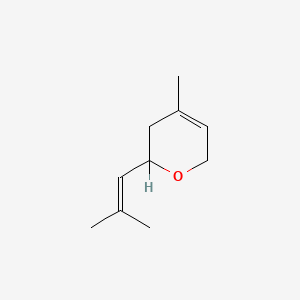
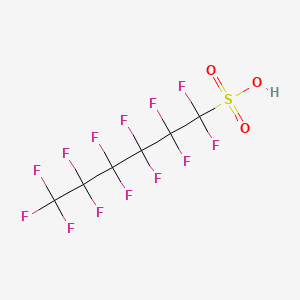
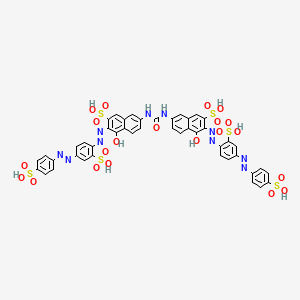
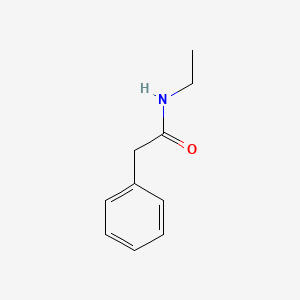

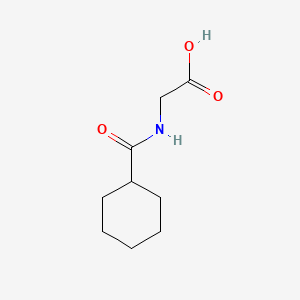

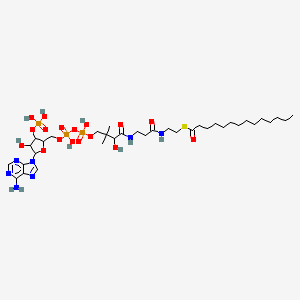
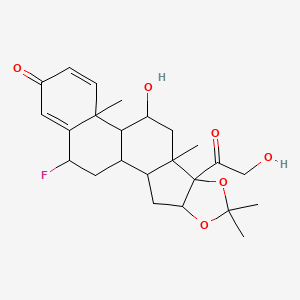
![8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one](/img/structure/B1199183.png)



